molecular formula C16H28N2O2 B11489020 5,7-Diethyl-2-(1-hydroxy-2-methyl-2-propanyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5,7-Diethyl-2-(1-hydroxy-2-methyl-2-propanyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11489020
M. Wt: 280.41 g/mol
InChI Key: XPWMOJZVXORVAV-UHFFFAOYSA-N
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Description

5,7-Diethyl-2-(1-hydroxy-2-methyl-2-propanyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features multiple functional groups, including hydroxyl, methyl, and diazatricyclo moieties, which contribute to its reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diethyl-2-(1-hydroxy-2-methyl-2-propanyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.

    Introduction of the diazatricyclo moiety: This step may involve the use of nitrogen-containing reagents, such as azides or amines, under controlled conditions to ensure selective incorporation.

    Functional group modifications: The hydroxyl and methyl groups are introduced through selective oxidation and alkylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient reaction control and the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

5,7-Diethyl-2-(1-hydroxy-2-methyl-2-propanyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The diazatricyclo moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the diazatricyclo moiety may produce an amine.

Scientific Research Applications

5,7-Diethyl-2-(1-hydroxy-2-methyl-2-propanyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: The compound’s reactivity and functional groups may enable it to act as a pharmacophore in the design of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5,7-Diethyl-2-(1-hydroxy-2-methyl-2-propanyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the diazatricyclo moiety can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,7-Diethyl-2-(1-hydroxy-2-methyl-2-propanyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: is similar to other tricyclic compounds with diazatricyclo moieties, such as:

Uniqueness

The uniqueness of 5,7-Diethyl-2-(1-hydroxy-2-methyl-2-propanyl)-1,3-diazatricyclo[331

Properties

Molecular Formula

C16H28N2O2

Molecular Weight

280.41 g/mol

IUPAC Name

5,7-diethyl-2-(1-hydroxy-2-methylpropan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C16H28N2O2/c1-5-15-7-17-9-16(6-2,12(15)20)10-18(8-15)13(17)14(3,4)11-19/h13,19H,5-11H2,1-4H3

InChI Key

XPWMOJZVXORVAV-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1=O)(CN(C2)C3C(C)(C)CO)CC

Origin of Product

United States

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